3-Amino-4-methylthiophene-2-carboxamide
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Overview
Description
3-Amino-4-methylthiophene-2-carboxamide is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 156.2 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methylthiophene-2-carboxamide can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Amino-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Amino-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of voltage-gated sodium channels, similar to other thiophene derivatives .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-thiophenecarboxamide: Similar structure but lacks the methyl group at the 4-position.
Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar structure but with a methyl ester group instead of a carboxamide group.
Uniqueness
3-Amino-4-methylthiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
3-Amino-4-methylthiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its thiophene ring structure, amino group, and carboxamide functional group, is being explored for various medicinal applications, particularly in the fields of pharmacology and material science.
- Molecular Formula : C₇H₉N₃O₂S
- Molecular Weight : Approximately 171.22 g/mol
- Appearance : White to cream or pale yellow crystals or powder
- Melting Point : Ranges from 179.5°C to 185.5°C
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, including:
-
Antibacterial Properties :
- Exhibits activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).
- The antibacterial efficacy may be attributed to the structural characteristics of the thiophene ring which enhances interaction with bacterial cell membranes.
-
Analgesic and Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory properties, potentially influencing pathways related to pain and inflammation.
- Further pharmacological evaluations are necessary to elucidate the mechanisms of action.
- Neurological Applications :
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial effects of various thiophene derivatives, including this compound. The results indicated significant inhibition against pathogenic strains, suggesting its potential as an antibacterial agent in therapeutic applications.
Study 2: Analgesic Properties
Research conducted on animal models demonstrated that the administration of this compound resulted in a marked reduction in pain responses, indicating its potential utility as an analgesic drug.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Aminothiophene-3-carboxylic acid | Contains a carboxylic acid instead | More acidic nature |
Ethyl 2-amino-4-methylthiophene-3-carboxylate | Ester instead of amide | Different solubility and reactivity |
Methyl 3-amino-4-methylthiophene-2-carboxylate | Methyl ester derivative | Enhanced reactivity for pharmaceutical synthesis |
Properties
CAS No. |
1186194-49-9 |
---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
3-amino-4-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C6H8N2OS/c1-3-2-10-5(4(3)7)6(8)9/h2H,7H2,1H3,(H2,8,9) |
InChI Key |
ZFGFLOCZPBIGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1N)C(=O)N |
Origin of Product |
United States |
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